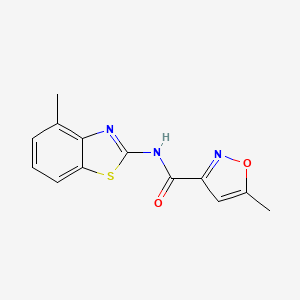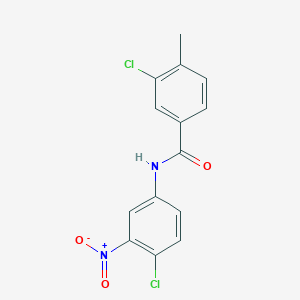
N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. It is commonly referred to as Methylphenidate, which is a medication used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. However,
Mechanism of Action
The exact mechanism of action of N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of attention, motivation, and mood.
Biochemical and Physiological Effects:
N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It has also been shown to improve cognitive function, memory, and learning.
Advantages and Limitations for Lab Experiments
The use of N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in laboratory experiments has several advantages. It is a well-studied compound, and its synthesis method is well-established. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models. However, its use in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and facilities.
Future Directions
There are several potential future directions for the scientific research applications of N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of new drugs based on its structure that can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the investigation of its potential use in the treatment of other psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process. The starting material is 2-methylbenzaldehyde, which undergoes a series of reactions to form the final product. The detailed synthesis method has been reported in scientific literature, and it involves the use of various reagents and solvents.
Scientific Research Applications
N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential applications in scientific research. It has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-8-5-3-4-6-9(8)12(7-10(11)13)16(2,14)15/h3-6H,7H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMABXUAHSZQHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)


![2-cyano-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5724627.png)
![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)


![2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)
![N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5724665.png)



![N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5724706.png)
